2-[(Aminooxy)methyl]-1,4-dichlorobenzene hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Aminooxy)methyl]-1,4-dichlorobenzene hydrochloride typically involves the reaction of 1,4-dichlorobenzene with an aminooxy compound under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process includes steps such as purification and crystallization to ensure the final product meets the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions
2-[(Aminooxy)methyl]-1,4-dichlorobenzene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated benzene derivatives, while substitution reactions can produce various amino-substituted benzene compounds .
Scientific Research Applications
2-[(Aminooxy)methyl]-1,4-dichlorobenzene hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a reagent in organic synthesis and chemical analysis.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Aminooxy)methyl]-1,4-dichlorobenzene hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with certain functional groups in proteins, leading to modifications that can be studied in proteomics research. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Aminooxy)methyl]-1,3-dichlorobenzene hydrochloride
- 2-[(Aminooxy)methyl]-1,2-dichlorobenzene hydrochloride
- 2-[(Aminooxy)methyl]-1,4-dibromobenzene hydrochloride
Uniqueness
2-[(Aminooxy)methyl]-1,4-dichlorobenzene hydrochloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interactions with other molecules. This uniqueness makes it particularly valuable in certain research applications, such as studying specific protein modifications .
Properties
IUPAC Name |
O-[(2,5-dichlorophenyl)methyl]hydroxylamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3H,4,10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXASGKUHLPWIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CON)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317821-71-9 | |
Record name | Hydroxylamine, O-[(2,5-dichlorophenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317821-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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